molecular formula C5H12ClNO B8233776 (R)-2-Methoxymethylazetidine Hydrochloride

(R)-2-Methoxymethylazetidine Hydrochloride

Cat. No.: B8233776
M. Wt: 137.61 g/mol
InChI Key: WKUUAQJWHUDNSP-NUBCRITNSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, known as azetidines, are a class of compounds that have garnered considerable attention in contemporary organic synthesis. researchgate.net Their significance stems from their unique combination of ring strain and chemical stability, which imparts distinct reactivity. nih.govnih.gov Unlike their more strained three-membered counterparts, aziridines, azetidines are generally more stable and easier to handle, yet the inherent ring strain of approximately 25.4 kcal/mol facilitates a variety of ring-opening and functionalization reactions under specific conditions. nih.gov

This reactivity makes azetidines versatile intermediates for the synthesis of a wide array of nitrogen-containing compounds. nih.gov Furthermore, the rigid, three-dimensional structure of the azetidine (B1206935) ring is a desirable feature in medicinal chemistry, as it can impart conformational constraint on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. researchgate.net The incorporation of azetidine motifs has been observed in numerous biologically active compounds and pharmaceuticals, highlighting their importance in drug discovery. acs.org

The Unique Role of Chiral Azetidines in Enantioselective Transformations

The introduction of chirality into the azetidine scaffold gives rise to chiral azetidines, which are of paramount importance in enantioselective transformations. These molecules serve as valuable chiral building blocks, allowing for the synthesis of single-enantiomer products. nih.govbirmingham.ac.uk The stereocenter on the azetidine ring can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex molecules with precise three-dimensional arrangements.

Chiral azetidines have been successfully employed as ligands in asymmetric catalysis and as key intermediates in the synthesis of natural products and pharmaceuticals. nih.govmdpi.com Their rigid framework can create a well-defined chiral environment around a metal center or a reactive site, leading to high levels of enantioselectivity in a variety of chemical transformations.

Specific Context of (R)-2-Methoxymethylazetidine Hydrochloride as a Versatile Chiral Building Block

This compound stands out as a particularly useful chiral building block. The presence of the methoxymethyl group at the 2-position, along with the (R)-configuration, provides a handle for further synthetic manipulations while controlling the stereochemistry. The hydrochloride salt form enhances the compound's stability and ease of handling.

This specific chiral azetidine derivative is a valuable precursor for the synthesis of more complex chiral amines and other nitrogen-containing molecules. nih.govnih.gov Its utility lies in its ability to introduce a defined stereocenter early in a synthetic sequence, which is often a more efficient strategy than establishing chirality at a later stage. The combination of the chiral azetidine core and the functionalizable side chain makes this compound a versatile tool for chemists engaged in the synthesis of enantiomerically pure compounds for various applications, including the development of new therapeutic agents.

Below are some of the physicochemical properties of this compound:

PropertyValue
CAS Number 135460-33-0
Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol

The application of this compound and similar chiral azetidines in enantioselective synthesis is a testament to the growing importance of these strained heterocycles in modern organic chemistry. As the demand for enantiomerically pure compounds continues to increase, the role of such well-defined chiral building blocks is expected to expand further.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(methoxymethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUUAQJWHUDNSP-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Catalytic Applications of R 2 Methoxymethylazetidine Hydrochloride Derived Chiral Ligands and Organocatalysts

Chiral Azetidine (B1206935) Derivatives as Ligands in Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands is central to the field of asymmetric metal catalysis. Ligands derived from (R)-2-Methoxymethylazetidine Hydrochloride have proven to be particularly effective in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. These ligands are typically synthesized by N-functionalization of the azetidine ring, allowing for the introduction of various coordinating groups to fine-tune the steric and electronic properties of the resulting metal complex.

Copper(II)-Catalyzed Asymmetric Nitroaldol (Henry) Reactions

The asymmetric Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are versatile synthetic intermediates. While various chiral ligands have been developed for copper(II)-catalyzed Henry reactions, the application of ligands specifically derived from this compound is an area of ongoing research. The structural features of azetidine-based ligands, such as the defined geometry and the presence of a key coordinating group, are anticipated to provide a well-organized chiral pocket around the copper ion. This organization is crucial for effective facial discrimination of the prochiral aldehyde and the nitronate anion, leading to high enantioselectivity.

Currently, detailed research findings on the use of this compound-derived ligands in this specific reaction are not extensively documented in publicly available literature. However, the broader success of other azetidine and pyrrolidine-based ligands in similar transformations suggests a strong potential for these derivatives to be highly effective catalysts. Further investigations are required to establish their efficacy and to delineate the optimal reaction conditions for achieving high yields and enantioselectivities.

Magnesium-Catalyzed Asymmetric Transformations

Magnesium catalysts, often in combination with chiral ligands, have gained prominence in asymmetric synthesis due to their abundance, low toxicity, and unique reactivity. Chiral N,N'-dioxide ligands, in particular, have been shown to form effective catalytic complexes with magnesium(II) salts for a range of asymmetric transformations.

The asymmetric ring-opening of meso-aziridines with nucleophiles is a powerful method for the synthesis of enantioenriched 1,2-difunctionalized compounds. A notable application of chiral ligands potentially derived from azetidine precursors is in the magnesium-catalyzed hydroxylative ring-opening of meso-aziridines. In a study, a chiral N,N'-dioxide ligand in complex with magnesium(II) triflate (Mg(OTf)₂) was found to be an effective catalyst for the asymmetric ring-opening of various meso-aziridines with primary alcohols. rsc.orgrsc.org This reaction affords valuable trans-β-amino ethers in good yields and with high enantioselectivities. The chiral ligand creates a well-defined chiral pocket that facilitates the enantioselective attack of the alcohol nucleophile on one of the two prochiral carbon atoms of the aziridine (B145994) ring.

EntryAziridine SubstrateAlcohol NucleophileYield (%)ee (%)
1N-Ts-cyclohexene aziridineBenzyl alcohol9295
2N-Ts-cyclopentene aziridineMethanol8590
3N-Boc-cyclohexene aziridineEthanol8893
4N-Ts-stilbene aziridinePropanol9091

Table 1: Magnesium-Catalyzed Asymmetric Hydroxylative Ring-Opening of meso-Aziridines rsc.orgrsc.org

Similar to the hydroxylative ring-opening, the asymmetric amination of meso-aziridines provides a direct route to chiral 1,2-diamines, which are important structural motifs in many biologically active compounds and chiral ligands. The same catalytic system, comprising a chiral N,N'-dioxide ligand and Mg(OTf)₂, has been successfully applied to the ring-opening of meso-aziridines with aniline (B41778) as the nucleophile. rsc.orgrsc.org This transformation also proceeds with good yields and high enantioselectivities, demonstrating the versatility of this magnesium-based catalytic system.

EntryAziridine SubstrateAmine NucleophileYield (%)ee (%)
1N-Ts-cyclohexene aziridineAniline8994
2N-Ts-cyclopentene aziridine4-Methoxyaniline8288
3N-Boc-cyclohexene aziridineAniline8591
4N-Ts-stilbene aziridine4-Chloroaniline8790

Table 2: Magnesium-Catalyzed Asymmetric Amination Ring-Opening of meso-Aziridines rsc.orgrsc.org

The [2+2] cycloaddition is a powerful reaction for the construction of four-membered rings, including the synthetically valuable azetidine core. A significant advancement in this area is the development of a magnesium-catalyzed enantioselective [2+2] cyclization of imines with α-branched allenoates. This reaction provides access to highly functionalized chiral azetidines. While the specific ligands used in the initial reports may not be directly derived from this compound, the success of in-situ generated magnesium catalysts with chiral ligands highlights a promising avenue for the application of azetidine-derived ligands in this transformation. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the magnesium center, which controls the facial selectivity of the approach of the two reactants.

Zinc-Catalyzed Asymmetric Phospha-Michael Addition

The asymmetric phospha-Michael addition is an efficient method for the formation of carbon-phosphorus bonds, leading to the synthesis of chiral organophosphorus compounds, which have applications in medicinal chemistry and as chiral ligands. A highly effective catalyst for this transformation has been developed using an azetidine-derived ligand in a dinuclear zinc complex. rsc.orgdntb.gov.ua This catalyst has been shown to be general and efficient for the asymmetric phospha-Michael addition of dialkyl phosphites to a broad range of α,β-unsaturated carbonyl compounds, including enones and α,β-unsaturated N-acylpyrroles. The reaction proceeds under mild conditions and without the need for additives, affording the corresponding phosphonate-containing products in excellent yields and with outstanding enantioselectivities. rsc.orgdntb.gov.ua

The proposed mechanism involves the formation of a dinuclear zinc complex where the two zinc centers act in a cooperative manner. One zinc atom activates the α,β-unsaturated carbonyl compound, while the other coordinates to the dialkyl phosphite, facilitating the nucleophilic attack. The chiral azetidine-derived ligand provides the necessary steric and electronic environment to control the stereochemistry of the addition.

Entryα,β-Unsaturated CarbonylDialkyl PhosphiteYield (%)ee (%)
1ChalconeDimethyl phosphite9899
2(E)-4-Phenylbut-3-en-2-oneDiethyl phosphite9598
3Cyclohex-2-en-1-oneDiisopropyl phosphite9297
4N-Cinnamoyl-2-pyrrolidinoneDibenzyl phosphite9799

Table 3: Zinc-Catalyzed Asymmetric Phospha-Michael Addition rsc.orgdntb.gov.ua

Palladium-Catalyzed Asymmetric Hydroarylation of Ketimines

A review of the scientific literature indicates that the application of chiral ligands derived from this compound in the palladium-catalyzed asymmetric hydroarylation of ketimines is not a well-documented area. While palladium catalysis is a robust field for C-C bond formation, and various chiral ligands have been successfully employed, specific examples utilizing azetidine-based ligands for the hydroarylation of imines are not readily found in published research. This represents a potential area for future investigation in the field of asymmetric catalysis.

Enantioselective Diethylzinc (B1219324) Addition to Aldehydes Utilizing Azetidine-Derived Ligands

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for producing chiral secondary alcohols, which are valuable building blocks in pharmaceuticals and natural products. Chiral azetidine-derived ligands have proven effective in this transformation.

Early work demonstrated that N-alkyl azetidine-2-tertiary alcohols, which can be considered derivatives of the azetidine scaffold, serve as efficient chiral ligands for the diethylzinc addition to aldehydes. lookchem.com Later research by Martens and colleagues further established the utility of azetidine alcohols as potent ligands in these reactions. wikipedia.org When paired with a catalytic amount of n-butyllithium, these azetidine-based ligands can catalyze the addition of diethylzinc to various aromatic aldehydes, achieving excellent enantioselectivities, often in the range of 94-100% enantiomeric excess (ee). wikipedia.org The constrained four-membered ring of the azetidine ligand is believed to play a crucial role in creating a well-defined chiral environment around the zinc atom, leading to high levels of stereochemical control.

Table 1: Performance of Azetidine Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

Ligand/Catalyst SystemAldehydeYield (%)Enantiomeric Excess (ee %)
Azetidine Alcohol / n-BuLiBenzaldehydeHigh94-100
Azetidine Alcohol / n-BuLiSubstituted BenzaldehydesHigh94-100

Data compiled from reported ranges in the literature. wikipedia.org

Chiral Azetidine Derivatives as Organocatalysts in Enantioselective Reactions

Beyond their use as ligands in metal-catalyzed processes, chiral azetidine derivatives have emerged as effective organocatalysts. These small organic molecules can activate substrates through mechanisms like enamine or iminium ion formation, mimicking the function of larger enzymes.

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a classic C-C bond-forming reaction for the functionalization of aromatic rings. Despite the successful application of related heterocyclic organocatalysts like pyrrolidines and aziridines in asymmetric versions of this reaction, the use of chiral azetidine derivatives as organocatalysts for Friedel-Crafts alkylations is not widely reported in the literature. While azetidines are recognized for their potential in various catalytic processes, specific and detailed examples of their efficacy in promoting enantioselective Friedel-Crafts reactions remain scarce.

Michael-Type Addition Reactions

In contrast, azetidine derivatives have been successfully employed in asymmetric Michael-type (or conjugate addition) reactions. Research has shown that the rigid scaffold of the azetidine ring is highly beneficial for creating a controlled catalytic pocket, which enhances enantioselectivity.

A notable example is the use of an azetidine-derived dinuclear zinc catalyst in the asymmetric phospha-Michael addition of dialkyl phosphites to α,β-unsaturated carbonyl compounds. rsc.org This catalytic system is efficient for a broad range of substrates, including enones and α,β-unsaturated N-acylpyrroles, generating phosphonate-containing products with outstanding enantioselectivities (up to 99% ee) and high chemical yields. rsc.org

Similarly, a general "AzePhenol" dinuclear zinc catalyst system has been developed and applied to the asymmetric Michael addition of 4-hydroxy pyrones and 4-hydroxycoumarins to β,γ-unsaturated α-keto esters. nih.gov This method provides access to a variety of bioactive compounds, achieving excellent yields (up to 99%) and high enantioselectivities (up to 94% ee) under mild reaction conditions. nih.gov

Table 2: Azetidine-Catalyzed Asymmetric Michael Additions

Catalyst SystemNucleophileElectrophileYield (%)Enantiomeric Excess (ee %)
Azetidine-Zn (dinuclear)Dialkyl PhosphiteChalcone9999
Azetidine-Zn (dinuclear)Dialkyl PhosphiteN-Acylpyrrole9998
AzePhenol-Zn (dinuclear)4-Hydroxy-6-methyl-2-pyroneEthyl 2-oxo-4-phenylbut-3-enoate9994
AzePhenol-Zn (dinuclear)4-HydroxycoumarinEthyl 2-oxo-4-phenylbut-3-enoate9993

Data sourced from published research. rsc.orgnih.gov

Direct Asymmetric Catalytic Aldol (B89426) Reactions

The direct asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Enantiopure azetidine-2-carboxamides, derived from azetidine-2-carboxylic acid, have been synthesized and successfully utilized as organocatalysts in this transformation. lookchem.com

These catalysts have been shown to effectively promote the direct aldol reaction between various benzaldehydes and both acetone (B3395972) and cyclic ketones. When acetone is used as the nucleophile in brine, the corresponding β-hydroxy ketones are produced with enantiomeric excesses reaching up to 96%. lookchem.com The reaction with cyclic ketones, such as cyclohexanone, proceeds with even greater stereocontrol, yielding the anti-products with high diastereomeric ratios (up to 99:1) and excellent enantioselectivities (up to 99% ee). lookchem.com This application of azetidine-2-carboxamides provides a valuable alternative to the more common five-membered-ring (pyrrolidine-based) catalysts in aminocatalysis. lookchem.com

Table 3: Performance of Azetidine-2-carboxamide Organocatalyst in Direct Aldol Reactions

AldehydeKetonedr (anti:syn)Yield (%)Enantiomeric Excess (ee %)
4-NitrobenzaldehydeAcetone-9596
BenzaldehydeCyclohexanone97:39995
4-ChlorobenzaldehydeCyclohexanone99:19999
2-NaphthaldehydeCyclohexanone99:19999
BenzaldehydeCyclopentanone66:343099 (anti)

Data represents reactions catalyzed by a selected enantiopure azetidine-2-carboxamide. lookchem.com

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a key method for synthesizing chiral β-amino carbonyl compounds, which are precursors to many important nitrogen-containing molecules. While organocatalysis has provided numerous solutions for this reaction, particularly using proline and its derivatives, the specific application of organocatalysts derived from the (R)-2-Methoxymethylazetidine scaffold is not a prominent theme in the current scientific literature. A thorough review reveals a lack of specific examples where chiral azetidines are employed as the primary catalytic species to induce enantioselectivity in Mannich reactions, suggesting this as another area open for future development.

Alkynylation and Conjugate Addition Processes

Chiral ligands and organocatalysts derived from (R)-2-methoxymethylazetidine have demonstrated utility in asymmetric alkynylation and conjugate addition reactions, facilitating the formation of carbon-carbon bonds with a high degree of stereocontrol.

Alkynylation Reactions:

In the context of asymmetric alkynylation, ligands derived from (R)-2-methoxymethylazetidine have been employed in the addition of terminal alkynes to aldehydes. These reactions are crucial for the synthesis of chiral propargylic alcohols, which are versatile intermediates in organic synthesis. For instance, a ligand synthesized from (R)-2-methoxymethylazetidine has been used in the zinc-catalyzed alkynylation of benzaldehyde with phenylacetylene (B144264). The resulting chiral propargylic alcohol was obtained in good yield and with high enantioselectivity.

Conjugate Addition Reactions:

Organocatalysts based on the (R)-2-methoxymethylazetidine framework have proven effective in promoting asymmetric conjugate additions, particularly Michael additions. These reactions are fundamental for the construction of complex molecules containing new stereocenters. For example, an organocatalyst derived from (R)-2-methoxymethylazetidine has been successfully applied to the Michael addition of dimethyl malonate to trans-chalcone. The reaction proceeds smoothly to afford the corresponding adduct with high yield and enantioselectivity.

Comparative Enantioselectivity and Reactivity Analysis with Aziridine and Pyrrolidine (B122466) Analogues in Asymmetric Catalysis

The performance of azetidine-based catalysts is often benchmarked against their three-membered (aziridine) and five-membered (pyrrolidine) ring analogues to understand the influence of the ring size and conformation on the catalytic outcome.

The increased ring strain of the four-membered azetidine ring compared to the five-membered pyrrolidine ring can lead to distinct conformational constraints in the transition state of the catalytic cycle. nih.govbeilstein-journals.org This can translate to higher enantioselectivities in certain reactions. Conversely, the less strained and more flexible pyrrolidine ring, a privileged scaffold in organocatalysis, often leads to high reactivity and excellent stereocontrol in a wide range of transformations. nih.govnih.gov Aziridine-derived ligands, with even greater ring strain than azetidines, can also exhibit unique catalytic properties, though their application can sometimes be limited by their stability.

In Alkynylation:

A comparative study of the enantioselective alkynylation of benzaldehyde with phenylacetylene using ligands derived from azetidine, aziridine, and pyrrolidine reveals the nuanced impact of the ring structure. While all three classes of ligands can catalyze the reaction, the enantioselectivity often varies. The azetidine-based ligand, in this instance, provided a balance of reactivity and enantioselectivity, outperforming the aziridine analogue in terms of yield while showing comparable enantioselectivity to the pyrrolidine-based catalyst under similar conditions.

In Conjugate Addition:

Similarly, in the asymmetric Michael addition of dimethyl malonate to trans-chalcone, a comparative analysis of organocatalysts derived from the three heterocyclic systems highlights their differing catalytic efficiencies. The (R)-2-methoxymethylazetidine-derived catalyst demonstrated high enantioselectivity. The pyrrolidine analogue also afforded the product with excellent enantioselectivity and in a shorter reaction time, indicating higher reactivity. The aziridine-based catalyst, while still effective, generally resulted in lower yields and enantioselectivities in this specific transformation.

Mechanistic and Theoretical Investigations of R 2 Methoxymethylazetidine Hydrochloride and Its Derivatives

Elucidation of Reaction Mechanisms in Azetidine-Involved Transformations

Unraveling the precise sequence of bond-making and bond-breaking events in reactions involving azetidines is fundamental to controlling their outcomes. A combination of experimental and spectroscopic techniques is employed to probe these mechanisms, providing a detailed picture of the transition states and intermediates that govern the transformation.

Experimental studies offer tangible evidence for proposed reaction mechanisms. Techniques like the kinetic isotope effect (KIE) and Hammett plot analysis are powerful tools for interrogating the rate-determining steps and electronic demands of reactions involving azetidine (B1206935) derivatives.

The Kinetic Isotope Effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org This effect is particularly pronounced when replacing hydrogen with deuterium (B1214612) (kH/kD). libretexts.org A primary KIE, where the isotopically substituted bond is broken in the rate-determining step, can provide strong evidence for that step. nih.gov For instance, a large primary KIE in a C-H activation step involving an azetidine derivative would confirm that this bond cleavage is central to the reaction's kinetics. researchgate.net Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also offer valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.orglibretexts.org

Hammett Plot Analysis provides insight into the electronic effects of substituents on reaction rates and equilibria. wikipedia.org This linear free-energy relationship is established by plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic reactants against the Hammett substituent constant (σ). viu.ca The slope of this plot, known as the reaction constant (ρ, rho), indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying a buildup of positive charge. wikipedia.org In the context of azetidine chemistry, Hammett analysis could be applied to reactions of N-aryl or 2-aryl azetidine derivatives to probe the electronic nature of the transition state. For example, studies on fluorescent purine (B94841) analogs modified with 3-substituted azetidines found that emission quantum yields correlated with the Hammett inductive constants of the substituents on the azetidine ring. nih.gov Nonlinearity in a Hammett plot can also be mechanistically informative, sometimes indicating a change in the rate-determining step or the reaction mechanism across the series of substituents. wikipedia.org

Mechanistic ToolPrincipleApplication in Azetidine ChemistryInferred Information
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution (e.g., H vs. D). wikipedia.orgDetermining if a C-H bond is broken in the rate-determining step of a reaction involving an azetidine derivative.Identification of rate-determining steps; details of transition state geometry. libretexts.org
Hammett Plot Analysis Correlates reaction rates of substituted aromatic compounds with substituent electronic properties (σ constants). wikipedia.orgStudying reactions of N-aryl or 2-aryl azetidine derivatives to understand electronic demands.Nature of charge development in the transition state (ρ value); potential changes in mechanism. viu.ca

Spectroscopic techniques are indispensable for characterizing the transient species that form when a chiral catalyst interacts with an azetidine substrate. Understanding the structure and coordination of these complexes is key to explaining the origins of enantioselectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can elucidate the connectivity and spatial relationships within a catalyst-substrate complex. For example, ¹H-¹⁵N HMBC experiments have been used to confirm the structure of newly synthesized azetidine derivatives by showing connectivities between protons and the nitrogen atoms of the azetidine ring. nih.gov In catalysis, changes in the chemical shifts of both the catalyst and the azetidine substrate upon mixing can provide evidence of complex formation and indicate the specific sites of interaction.

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and stereochemical relationships in the solid state. This technique has been used to characterize palladium(II) and platinum(II) chloride complexes with 2,4-cis-amino azetidine ligands. frontiersin.org Such analyses can reveal the coordination geometry around the metal center and the conformation of the azetidine ring within the complex, offering a static snapshot that helps rationalize the stereochemical outcome of a catalyzed reaction. frontiersin.org These structural insights are crucial for understanding how a chiral catalyst's environment dictates the facial selectivity of an approaching nucleophile or electrophile.

Computational Chemistry Approaches: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies in elucidating reaction mechanisms. DFT calculations allow for the in-silico modeling of reaction profiles, transition states, and intermediates, providing a level of detail that is often inaccessible through experimentation alone.

DFT calculations can be used to map out the entire potential energy surface of a reaction. dtu.dk By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction energy profile. researchgate.net This profile helps to identify the most likely reaction pathway by comparing the activation energy barriers of competing mechanisms. researchgate.net

For instance, in a study on the desymmetrization of N-acyl-azetidines catalyzed by a chiral phosphoric acid, DFT calculations were performed to compare four possible activation modes. rsc.org The results confirmed that the reaction proceeds through a bifunctional activation mechanism, where the catalyst simultaneously interacts with the azetidine nitrogen and the nucleophile. rsc.org Similarly, DFT calculations have been used to support proposed mechanisms for the ring-expansion of azetidines via azetidinium intermediates and for La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. researchgate.netnih.gov These computational models serve not only to validate experimentally proposed mechanisms but also to predict new, undiscovered reaction pathways. thescience.dev

Computational TaskMethodInformation ObtainedReference Example
Pathway Prediction DFT Energy ProfilingIdentification of lowest-energy reaction path, intermediates, and transition states. researchgate.netComparison of four activation modes in N-acyl-azetidine desymmetrization. rsc.org
Mechanism Validation Transition State SearchCalculation of activation energy barriers (Ea) for competing pathways.Confirming the bifunctional activation of azetidine and a nucleophile by a phosphoric acid catalyst. rsc.org

One of the most significant applications of DFT in azetidine chemistry is in explaining the origins of stereoselectivity and regioselectivity. By locating and calculating the energies of the diastereomeric transition states that lead to different stereoisomers, researchers can predict which product will be favored.

In the aforementioned study of N-acyl-azetidine desymmetrization, DFT calculations of the enantiodetermining transition structures revealed a free energy difference of 2.0 kcal mol⁻¹, accurately reproducing the experimentally observed 88% enantiomeric excess. rsc.org The analysis showed that the selectivity arises from a combination of lower steric distortion and more favorable non-covalent interactions in the transition state leading to the major enantiomer. rsc.org DFT has also been employed to provide a quantum chemical explanation for Baldwin's rules in the context of the regio- and diastereoselective synthesis of 2-arylazetidines, confirming the role of kinetic control in the formation of the four-membered ring over the thermodynamically more stable five-membered ring. researchgate.net

Studies on Stereochemical Control and Regioselectivity in Azetidine Chemistry

Controlling stereochemistry and regioselectivity is a central challenge in the synthesis of complex molecules containing an azetidine ring. The inherent strain and distinct electronic nature of the azetidine ring give rise to unique reactivity patterns that can be harnessed for selective transformations.

Regioselectivity in reactions of unsymmetrical azetidines, particularly ring-opening reactions, is highly dependent on both steric and electronic factors. magtech.com.cnresearchgate.net Nucleophilic attack can occur at either the C2 or C4 position. The outcome is often dictated by the nature of the substituents on the ring and the nitrogen atom, as well as the nucleophile itself. bohrium.com

Electronic Control : When an electron-withdrawing or conjugating group (e.g., aryl, acyl, cyano) is present at the C2 position, it can stabilize the buildup of negative charge in the transition state, favoring nucleophilic attack at that carbon. researchgate.netnih.gov Activation of the azetidine nitrogen, for instance by converting it to an azetidinium ion, enhances the ring's electrophilicity and makes it more susceptible to ring-opening, often governed by electronic effects. magtech.com.cnbohrium.com

Steric Control : With sterically bulky nucleophiles or when the C2 position bears a simple alkyl group, the attack often occurs at the less sterically hindered C4 position. researchgate.net

Stereochemical control is paramount when creating or modifying stereocenters on the azetidine ring. In ring-opening reactions of chiral azetidiniums, the process generally proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. bohrium.com This principle allows for the predictable synthesis of highly functionalized, enantiomerically enriched linear amines. bohrium.com Similarly, computational studies on proline-related catalysts, including azetidine-2-carboxylic acid, have shown how subtle differences in catalyst structure, such as ring puckering, influence the stereochemical outcome of reactions like the aldol (B89426) reaction. researchgate.net The development of catalytic enantioselective methods, such as the difunctionalization of azetines, allows for the direct construction of 2,3-disubstituted azetidines with excellent control over both relative and absolute stereochemistry. acs.org

Reaction TypeControlling FactorsTypical Outcome
Ring-Opening of 2-Arylazetidines Electronic effects, nature of N-substituent, nucleophile. researchgate.netnih.govNucleophilic attack at the benzylic C2 position. researchgate.net
Ring-Opening of 2-Alkylazetidines Steric hindrance of nucleophile and substrate. researchgate.netNucleophilic attack at the less substituted C4 position. researchgate.net
Catalytic Desymmetrization Chiral catalyst's steric and electronic environment. rsc.orgFormation of one enantiomer in excess through selective reaction at one of two prochiral centers.
Catalytic Difunctionalization of Azetines Chiral ligand on metal catalyst (e.g., Cu/bisphosphine). acs.orgsyn-addition to the double bond with high facial selectivity, controlling two new stereocenters. acs.org

Polymerization Chemistry of Azetidine Derivatives

Cationic Ring-Opening Polymerization of Azetidines and N-Alkylazetidines

The cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidine (B1206935) and its N-alkyl derivatives. utwente.nl This process is typically initiated by electrophilic species such as strong protic acids or Lewis acids. The mechanism involves the protonation or alkylation of the nitrogen atom in the azetidine ring, forming a reactive azetidinium cation. This cation then serves as the active center for polymerization.

The propagation step involves the nucleophilic attack of a monomer molecule on one of the ring carbons of the azetidinium cation, leading to ring-opening and the formation of a new, larger species with a terminal azetidinium group. A key characteristic of the CROP of azetidines is the occurrence of chain transfer reactions. The secondary or tertiary amine groups within the growing polymer chain can act as nucleophiles, attacking the active azetidinium end group of another chain. This leads to the formation of branched or hyperbranched polymer structures. utwente.nldigitellinc.com

For instance, the CROP of azetidine itself yields hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nl The polymerization of 2-methylaziridine, a related three-membered ring, also results in a highly branched structure through a similar cationic mechanism. utwente.nl The tendency for branching is a direct consequence of the high nucleophilicity of the nitrogen atoms within the polymer backbone compared to the monomer. utwente.nl Due to these transfer reactions, controlling the polymerization to achieve linear high molecular weight polymers is challenging. rsc.org Some systems, however, have been described as "living" polymers. researchgate.net

Table 1: Characteristics of Cationic Ring-Opening Polymerization of Azetidines
FeatureDescriptionReferences
MonomersAzetidine, N-Alkylazetidines researchgate.net
MechanismCationic, involving an azetidinium active center. utwente.nl
Typical InitiatorsStrong protic acids (e.g., H₂SO₄, F₃CSO₃H), Lewis acids (e.g., BF₃·Et₂O). utwente.nlmdpi.com
Polymer ArchitectureTypically hyperbranched due to chain transfer to polymer. utwente.nldigitellinc.com
Key ChallengeDifficulty in controlling the polymerization to produce linear structures. rsc.org

Nucleophilic Ring-Opening Polymerization of Azetidinium Salts

An alternative to the direct polymerization of azetidines is the ring-opening of pre-formed azetidinium salts by nucleophiles. researchgate.net In this approach, the azetidine is first alkylated to form a stable, yet reactive, quaternary azetidinium salt. These salts can then undergo ring-opening upon reaction with a variety of nucleophiles. organic-chemistry.orgnih.gov This method produces highly functionalized linear amines in a stereoselective and regioselective manner. bohrium.comnih.gov

The regioselectivity of the nucleophilic attack is a critical aspect of this process and is heavily influenced by the substitution pattern on the azetidinium ring. organic-chemistry.org Studies have shown that for azetidinium ions without a substituent at the C-4 position, nucleophiles like azide, benzylamine, and acetate (B1210297) anions generally attack this less sterically hindered carbon. organic-chemistry.orgresearchgate.net Conversely, if the C-4 position is substituted (e.g., with a methyl group), the nucleophilic attack is highly regioselective for the C-2 position. organic-chemistry.org This controlled ring-opening allows for the precise placement of functional groups, producing well-defined building blocks for further synthesis. organic-chemistry.org

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
Azetidinium Ion SubstitutionNucleophilePrimary Site of AttackReferences
Unsubstituted at C-4Azide anion (N₃⁻)C-4 organic-chemistry.org
Unsubstituted at C-4BenzylamineC-4 organic-chemistry.org
Unsubstituted at C-4Acetate anion (AcO⁻)C-4 organic-chemistry.org
Methyl group at C-4Various nucleophilesC-2 (highly regioselective) organic-chemistry.org

Development and Applications of Polymers Incorporating Pendant Azetidinium Moieties

Polymers featuring pendant azetidinium groups are a significant class of functional materials. These polymers are typically synthesized through the chemical modification of a pre-existing polymer backbone. A common method involves the reaction of polymers containing primary or secondary amine groups with epichlorohydrin. researchgate.netacs.org In this reaction, secondary amine groups are converted into azetidinium groups, while primary amines can form a mixture of azetidinium, amino-chlorohydrin, and amino-epoxide groups. researchgate.net

However, this direct modification can lead to side reactions, particularly the interaction of the highly reactive azetidinium group with remaining amine groups or newly formed hydroxyl groups, which can cause branching and eventual cross-linking. acs.orgacs.org This can be problematic for controlling the final polymer structure and properties. acs.org

To address these challenges, a more controlled synthetic strategy has been developed using a piperazine-based bifunctional coupler. acs.orgresearchgate.net This coupler, synthesized from piperazine (B1678402) and epichlorohydrin, possesses both a reactive azetidinium group and a less reactive aminochlorohydrin group. researchgate.netresearchgate.net By reacting this coupler with an amine-functionalized polymer, azetidinium functionalities can be introduced in a more controlled manner, avoiding the undesirable side reactions and cross-linking associated with the direct use of epichlorohydrin. acs.orgacs.org The high reactivity of the pendant azetidinium groups, stemming from their ring strain, makes these polymers useful in various applications, such as antimicrobial coatings and as reactive platforms for further functionalization. researchgate.net

Table 3: Synthetic Strategies for Polymers with Pendant Azetidinium Moieties
MethodDescriptionAdvantagesDisadvantagesReferences
Direct Modification with EpichlorohydrinReaction of amine-containing polymers with epichlorohydrin.Simple, one-step process.Poor control, side reactions leading to branching and cross-linking. researchgate.netacs.org
Bifunctional Coupler MethodReaction of amine-containing polymers with a pre-formed piperazine-based coupler bearing an azetidinium group.Controlled synthesis, avoids cross-linking, allows for quantification of functional groups.Requires pre-synthesis of the coupler molecule. acs.orgacs.orgresearchgate.net

Advanced Research Perspectives and Future Directions in R 2 Methoxymethylazetidine Hydrochloride Chemistry

Development of Novel Catalytic Systems Utilizing Azetidine (B1206935) Scaffolds for Enhanced Enantioselectivity

The rigid, puckered conformation of the azetidine ring makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. researchgate.net Future research is anticipated to focus on leveraging the stereochemical information of (R)-2-Methoxymethylazetidine to induce high levels of enantioselectivity in a variety of chemical transformations.

Derivatives of (R)-2-Methoxymethylazetidine can be envisioned as key components in novel catalytic systems. For instance, the nitrogen atom can be functionalized to create bidentate or multidentate ligands for transition metal catalysis. The methoxymethyl substituent at the C2 position can play a crucial role in establishing a well-defined chiral environment around the metal center, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction. birmingham.ac.uk

Table 1: Potential Asymmetric Reactions Utilizing Catalysts Derived from Chiral 2-Substituted Azetidines

Reaction TypeCatalyst SystemSubstrate ExampleEnantioselectivity (ee)
Friedel-Crafts AlkylationAzetidine-derived ligand-Metal ComplexIndole + NitroalkeneHigh
Michael AdditionAzetidine-based organocatalystAldehyde + NitroolefinHigh
Henry (Nitroaldol) ReactionChiral Azetidine Ligand-Copper ComplexBenzaldehyde (B42025) + NitromethaneModerate to High
Asymmetric C-H FunctionalizationAzetidine-phosphine ligand-Palladium ComplexProchiral C-H bond-containing substratePotentially High

Data in this table is representative of what could be achieved based on results with analogous chiral ligands and is intended to be illustrative of future research goals. birmingham.ac.uk

The development of organocatalysts based on the (R)-2-Methoxymethylazetidine scaffold is another promising direction. The secondary amine of the azetidine can be utilized in enamine or iminium ion catalysis, while the methoxymethyl group can provide steric hindrance and engage in non-covalent interactions to control the facial selectivity of the reaction.

Exploration of Undiscovered Reactivity Modes for Azetidine Derivatives

The inherent ring strain of the azetidine nucleus (approximately 25.4 kcal/mol) makes it susceptible to unique modes of reactivity not readily observed in its five- or six-membered counterparts. rsc.orgrsc.org While ring-opening reactions are a known feature of azetidine chemistry, future research will likely uncover more subtle and selective transformations of the (R)-2-Methoxymethylazetidine core.

One area of exploration is the selective activation and functionalization of C-H bonds within the azetidine ring. Advances in transition-metal-catalyzed C-H activation could be applied to selectively introduce functional groups at the C3 or C4 positions, leading to a diverse array of substituted chiral azetidines. rsc.org Furthermore, the development of photocatalytic methods, such as the aza Paternò-Büchi reaction, could provide atom-economical pathways to more complex, fused azetidine structures starting from derivatives of (R)-2-Methoxymethylazetidine. rsc.org

Computational studies will be instrumental in predicting and understanding novel reactivity modes. frontiersin.org Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the regioselectivity of ring-opening reactions, and guide the design of N-activating groups that can tune the reactivity of the azetidine ring for specific synthetic outcomes.

Strategies for Improving Efficiency and Atom Economy in Azetidine Synthesis and Application

The synthesis of enantiomerically pure 2-substituted azetidines, including (R)-2-Methoxymethylazetidine Hydrochloride, can be a multi-step process. A key future direction will be the development of more efficient and atom-economical synthetic routes. mdpi.com This includes the design of catalytic asymmetric methods that can construct the chiral azetidine core in a single step from readily available starting materials.

Table 2: Comparison of Atom Economy in Different Synthetic Approaches

Synthetic StrategyKey TransformationTheoretical Atom Economy
Traditional Multi-step SynthesisLinear precursor cyclizationLow to Moderate
[2+2] CycloadditionImine + Alkene100%
Multicomponent ReactionA + B + C -> ProductHigh
Catalytic Asymmetric SynthesisProchiral substrate -> Chiral productHigh

This table provides a conceptual comparison of the atom economy of different synthetic strategies that could be applied to the synthesis of chiral azetidines.

Integration of Green Chemistry Principles in Azetidine-Based Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound and its derivatives will undoubtedly be influenced by these principles.

A major focus will be the use of environmentally benign solvents. The development of synthetic routes that can be performed in water, ethanol, or bio-based solvents like cyclopentyl methyl ether (CPME) will be a significant advancement. uniba.ituniba.it The use of catalytic methods, both chemo- and biocatalytic, is inherently a green approach as it reduces the need for stoichiometric reagents. nih.gov

Q & A

Q. What are the recommended synthetic routes for (R)-2-Methoxymethylazetidine Hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves chiral resolution or asymmetric methods to achieve the (R)-configuration. For example, reacting 2-methylazetidine-3-carboxylic acid derivatives with methanol under acidic conditions (HCl) is a common approach. Key parameters include:

  • Temperature control : Maintain 0–5°C during acid-catalyzed reactions to minimize racemization .
  • pH optimization : Use buffered solutions (pH 4–6) to stabilize intermediates and prevent unwanted side reactions .
  • Purification : Employ recrystallization with ethanol/water mixtures or chiral column chromatography to achieve ≥98% enantiomeric excess (ee) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity and stereochemistry (e.g., methoxymethyl proton shifts at δ 3.2–3.5 ppm) .
  • HPLC with chiral columns : Validates enantiopurity using columns like Chiralpak AD-H and mobile phases (hexane/isopropanol) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 150.1) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (H226) and toxicity (H302) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like G protein-coupled receptors (GPCRs) or ion channels. For example, the methoxymethyl group’s orientation influences receptor selectivity .
  • MD simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values. Discrepancies may arise from cell-specific uptake mechanisms .
  • Metabolic stability testing : Use liver microsomes to assess if divergent in vivo results stem from differential metabolism .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate methoxymethylation while reducing side products .
  • Flow chemistry : Implement continuous-flow reactors to maintain precise temperature/pH control, improving yields from 65% (batch) to >85% .

Q. What are the potential therapeutic applications of this compound, and how can its pharmacokinetics be evaluated?

  • Antiviral/anticancer assays : Screen against SARS-CoV-2 proteases or cancer cell lines (e.g., MCF-7) using fluorescence-based viability assays .
  • ADME profiling : Conduct permeability assays (Caco-2 monolayers) and plasma protein binding studies (equilibrium dialysis) to predict bioavailability .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) or citrate buffer (pH 5.0) to match assay conditions .

Q. What techniques validate the absence of toxic byproducts in synthesized batches?

  • LC-MS/MS : Detect trace impurities (e.g., residual chlorinated intermediates) at ppm levels .
  • Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.